Alectinib-d6 -

Alectinib-d6

Catalog Number: EVT-15278424
CAS Number:
Molecular Formula: C30H34N4O2
Molecular Weight: 488.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alectinib-d6 is a stable isotope-labeled derivative of alectinib, which is a potent and selective inhibitor of anaplastic lymphoma kinase, primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Alectinib-d6 is utilized in pharmacokinetic studies to trace the compound's behavior in biological systems due to its distinct isotopic signature. This compound is crucial for understanding the metabolism and efficacy of alectinib in clinical settings.

Source: Alectinib-d6 is synthesized from alectinib, which was developed by Roche and received approval for clinical use in 2015. The compound's chemical structure allows for the incorporation of deuterium, enhancing its utility in research applications.

Classification: Alectinib-d6 falls under the category of pharmaceutical compounds, specifically as a kinase inhibitor. It is classified as a second-generation anaplastic lymphoma kinase inhibitor.

Synthesis Analysis

Methods

The synthesis of alectinib-d6 involves the incorporation of deuterium atoms into the alectinib molecule. The typical synthetic route may include:

  1. Starting Materials: The synthesis begins with alectinib or its precursors.
  2. Deuteration Process: Deuterium can be introduced through various chemical reactions, such as hydrogen-deuterium exchange or by using deuterated reagents during specific steps of the synthesis.
  3. Purification: The final product is purified using chromatographic techniques to ensure that it meets the necessary purity standards for research applications.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and minimize by-products. The use of nuclear magnetic resonance spectroscopy confirms the incorporation of deuterium into the final product.

Molecular Structure Analysis

Structure

Alectinib-d6 retains the core structure of alectinib but includes six deuterium atoms, which alters its mass and can affect its pharmacokinetics without significantly changing its biological activity. The molecular formula for alectinib is C30H34N4O2C_{30}H_{34}N_{4}O_{2}, while for alectinib-d6, it can be represented as C30D6H28N4O2C_{30}D_{6}H_{28}N_{4}O_{2}.

Data

  • Molecular Weight: The molecular weight of alectinib-d6 is approximately 482.66 g/mol.
  • Chemical Structure: The structural modifications primarily involve replacing hydrogen atoms with deuterium at specific positions within the molecule.
Chemical Reactions Analysis

Reactions

Alectinib-d6 participates in similar chemical reactions as alectinib due to its structural similarity. Key reactions include:

  1. Kinase Inhibition: Alectinib-d6 inhibits anaplastic lymphoma kinase through binding to its active site, preventing downstream signaling pathways associated with tumor growth.
  2. Metabolic Pathways: In vivo studies track how alectinib-d6 is metabolized compared to non-labeled alectinib, providing insights into metabolic rates and pathways.

Technical Details

The stability of deuterated compounds often leads to slower metabolic rates compared to their non-deuterated counterparts, allowing for prolonged detection in biological assays.

Mechanism of Action

Process

Alectinib-d6 functions by selectively inhibiting the activity of anaplastic lymphoma kinase, which plays a critical role in cell proliferation and survival in certain types of cancer cells. The mechanism involves:

  1. Binding: Alectinib-d6 binds to the ATP-binding site of anaplastic lymphoma kinase.
  2. Inhibition: This binding prevents phosphorylation events that activate signaling pathways such as STAT3 and AKT, leading to reduced viability of cancer cells expressing ALK fusion proteins.

Data

Research indicates that both alectinib and its deuterated form exhibit similar potency against various mutant forms of anaplastic lymphoma kinase, making them effective therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alectinib-d6 typically appears as a white to off-white solid.
  • Solubility: It exhibits low solubility in water but may dissolve better in organic solvents like dimethyl sulfoxide or ethanol.

Chemical Properties

  • Stability: Alectinib-d6 is stable under normal laboratory conditions but should be stored away from light and moisture.
  • Melting Point: Specific melting point data for alectinib-d6 may vary based on synthesis methods but generally aligns closely with that of alectinib.
Applications

Scientific Uses

Alectinib-d6 is primarily used in pharmacokinetic studies to:

  1. Trace Metabolism: Researchers utilize this compound to study how alectinib is metabolized within biological systems.
  2. Evaluate Drug Interactions: It helps assess interactions with other drugs by providing clear data on absorption, distribution, metabolism, and excretion profiles.
  3. Clinical Research: Alectinib-d6 aids in understanding the pharmacological effects and safety profiles of alectinib in patients with non-small cell lung cancer.

Properties

Product Name

Alectinib-d6

IUPAC Name

9-ethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-6,6-bis(trideuteriomethyl)-5H-benzo[b]carbazole-3-carbonitrile

Molecular Formula

C30H34N4O2

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C30H34N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h5-6,15-17,21,32H,4,7-14H2,1-3H3/i2D3,3D3

InChI Key

KDGFLJKFZUIJMX-XERRXZQWSA-N

Canonical SMILES

CCC1=CC2=C(C=C1N3CCC(CC3)N4CCOCC4)C(C5=C(C2=O)C6=C(N5)C=C(C=C6)C#N)(C)C

Isomeric SMILES

[2H]C([2H])([2H])C1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)CC)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.